6-Piperidino-7-chloro-5,8-dihydroquinoline-5,8-dione
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Overview
Description
Preparation Methods
PT-262 is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 6,7-dichloroquinoline-5,8-dione with piperidine in the presence of triethylamine. The reaction is carried out in benzene at room temperature, and the resulting product is purified using flash chromatography with a 50% ethyl acetate/hexanes eluent . The detailed steps are as follows:
Reactants: 6,7-dichloroquinoline-5,8-dione, piperidine, triethylamine.
Solvent: Benzene.
Reaction Conditions: Room temperature, stirring for 5 minutes.
Purification: Flash chromatography using 50% ethyl acetate/hexanes.
Chemical Reactions Analysis
PT-262 undergoes several types of chemical reactions, primarily focusing on its interactions with cellular components:
Oxidation and Reduction: PT-262 induces the loss of mitochondrial membrane potential, leading to mitochondrial dysfunction and apoptosis.
Common Reagents and Conditions: The reactions typically involve concentrations ranging from 2 to 40 μM and incubation times from 4 to 24 hours.
Major Products: The primary products of these reactions are apoptotic cells and inhibited cell proliferation.
Scientific Research Applications
PT-262 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of PT-262 involves several key molecular targets and pathways:
Mitochondrial Dysfunction: PT-262 induces the loss of mitochondrial membrane potential, leading to caspase-3 activation and apoptosis.
Inhibition of ERK and CDC2 Phosphorylation: The compound inhibits the phosphorylation of ERK and CDC2 proteins, which are crucial for cell proliferation and survival.
p53-Independent Pathway: PT-262 exerts its effects via a p53-independent pathway, making it effective in both p53-wild type and p53-null lung cancer cells.
Comparison with Similar Compounds
PT-262 is unique in its potent inhibitory effects on ROCK and its ability to induce apoptosis in lung carcinoma cells. Similar compounds include:
6,7-Dichloroquinoline-5,8-dione: A precursor in the synthesis of PT-262.
5,8-Quinolinedione Derivatives: Known for their anticancer activities.
Other ROCK Inhibitors: Compounds that target ROCK but may differ in their specificity and potency.
PT-262 stands out due to its specific inhibition of ERK and CDC2 phosphorylation and its effectiveness in inducing apoptosis via a p53-independent pathway .
Properties
CAS No. |
86811-36-1 |
---|---|
Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
7-chloro-6-piperidin-1-ylquinoline-5,8-dione |
InChI |
InChI=1S/C14H13ClN2O2/c15-10-12(17-7-2-1-3-8-17)13(18)9-5-4-6-16-11(9)14(10)19/h4-6H,1-3,7-8H2 |
InChI Key |
XBHXHCMFAUSIKK-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PT-262; PT 262; PT262; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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